molecular formula C32H47B2NO4 B3029010 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 476360-83-5

9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B3029010
CAS No.: 476360-83-5
M. Wt: 531.3 g/mol
InChI Key: MQUNOJWYLQJTOL-UHFFFAOYSA-N
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Description

9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, also known as this compound, is a useful research compound. Its molecular formula is C32H47B2NO4 and its molecular weight is 531.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 531.3691193 g/mol and the complexity rating of the compound is 771. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes and Sensory Applications

A significant application of carbazole derivatives includes the development of fluorescent probes. For example, a study synthesized a near-infrared fluorescence probe of carbazole borate ester, which was obtained from a series of reactions involving carbazole. This compound demonstrated potential as a fluorescent probe due to its unique structural characteristics (Shen You-min, 2014).

Polymer Synthesis

Carbazole derivatives are crucial in the synthesis of polymers, especially in the context of conjugated polymers. A research conducted in 2005 synthesized fully conjugated copolymers containing carbazole and other units, using a palladium-catalyzed Suzuki coupling method. These polymers were characterized by various methods, indicating their potential in material science applications (M. Grigoras & N. Antonoaia, 2005).

Solar Cell Applications

Carbazole derivatives have also been explored in the production of single-component organic solar cells. A study focused on synthesizing a compound through Suzuki cross-coupling reaction, which was significant for the development of organic solar cells. The compound exhibited properties that make it a suitable precursor for solar cell applications (Maxim S. Mikhailov et al., 2022).

Electro-Optical Materials

In the field of electro-optical materials, carbazole derivatives have been used to enhance properties like solubility and molecular weight of polymers. A study demonstrated the use of carbazole polymers in improving solubility and achieving high-molecular-weight polymers, which are crucial for various electro-optical applications (Yaqin Fu & Zhishan Bo, 2005).

Mechanism of Action

Target of Action

It’s worth noting that this compound is often used in the synthesis of organic solar cells . Therefore, its primary role may be in the absorption and conversion of light energy.

Mode of Action

The compound’s mode of action is primarily through its interaction with light. As part of a donor–π–spacer–acceptor (D-π-A) structure in organic solar cells, it plays a crucial role in absorbing light and facilitating the transfer of energy . The compound’s unique structure allows it to absorb a broad spectrum of light, making it an efficient component in solar cells.

Biochemical Pathways

The compound doesn’t directly participate in biochemical pathways as it’s primarily used in the field of materials science rather than biochemistry. Its role is more related to physical phenomena such as light absorption and energy transfer .

Pharmacokinetics

As a material used in solar cells, the compound doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its properties are more relevant to its stability, light-absorbing efficiency, and ability to facilitate energy transfer .

Result of Action

The result of the compound’s action is the efficient conversion of light energy into electrical energy. In the context of organic solar cells, this leads to increased power conversion efficiency .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, exposure to moisture or high temperatures could potentially degrade the compound and reduce its efficiency. Therefore, organic solar cells containing this compound need to be properly encapsulated to ensure their longevity .

Properties

IUPAC Name

9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47B2NO4/c1-11-13-14-22(12-2)21-35-27-19-23(33-36-29(3,4)30(5,6)37-33)15-17-25(27)26-18-16-24(20-28(26)35)34-38-31(7,8)32(9,10)39-34/h15-20,22H,11-14,21H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUNOJWYLQJTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CC(CC)CCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855904
Record name 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476360-83-5
Record name 9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 2
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9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 3
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9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 4
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9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 5
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9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
9-(2-Ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

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